molecular formula C11H10N2 B2993130 2-Phenylpentanedinitrile CAS No. 91137-66-5

2-Phenylpentanedinitrile

Cat. No. B2993130
CAS RN: 91137-66-5
M. Wt: 170.215
InChI Key: LYTPUNLMBIYGAU-UHFFFAOYSA-N
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Description

2-Phenylpentanedinitrile is a chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

2-Phenylpentanedinitrile derivatives have been utilized in organic synthesis, showcasing their relevance in constructing complex molecular structures. For instance, the study of 3-(4-Iodophenyl)pentanedinitrile highlights the structural features of pentanedinitrile derivatives, emphasizing the significance of steric interactions and the presence of weak hydrogen and halogen bonds in crystalline structures (Nanpo & Okuno, 2019). Additionally, the double nucleophilic addition of trimethylsilyl cyanide to α,β-unsaturated aldimines, leading to 2-aminopentanedinitriles, showcases the versatility of pentanedinitrile derivatives in synthesizing amines with potential applications in medicinal chemistry (Shimizu, Kamiya, & Hachiya, 2005).

2. Material Science and Polymer Chemistry

Pentanedinitrile compounds have been explored for their potential in material science, particularly in the synthesis of novel polymers with desirable thermal properties. For example, the preparation and study of novel phthalonitrile oligomers containing biphenyl ethernitrile/bisphthalonitrile blends demonstrate the application of pentanedinitrile derivatives in creating high-performance polymers with excellent char yields and thermal stability (Yang, Lei, Zhong, Zhao, & Liu, 2011).

3. Photophysical Studies

The study of ortho, ortho' dialkyl phenyl azides, including derivatives related to pentanedinitrile, contributes to the understanding of photochemical processes, offering insights into the photophysics of nitrenes and their application in photoinduced organic transformations (Tsao & Platz, 2003).

4. Catalysis and Chemical Transformations

Research into the catalytic applications of pentanedinitrile derivatives, such as the critical role of CeO2 crystal-plane in controlling Pt chemical states for the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol, showcases the importance of pentanedinitrile compounds in facilitating selective chemical transformations with implications for sustainable chemistry and material science (Tong, Liu, Guo, Banis, Hu, & Wang, 2018).

properties

IUPAC Name

2-phenylpentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-8-4-7-11(9-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPUNLMBIYGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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